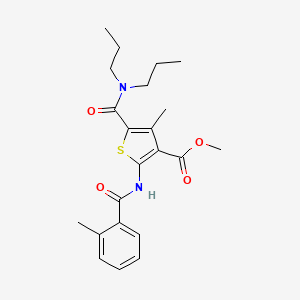![molecular formula C28H46O B12063300 (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are often studied for their biological and chemical properties. This compound is characterized by multiple chiral centers and deuterium atoms, making it a subject of interest in stereochemistry and isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of deuterium atoms. Key steps may include:
Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Deuterium Atoms: Deuterium can be introduced via deuterated reagents or through catalytic hydrogen-deuterium exchange reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of Reaction Conditions: To maximize yield and purity, conditions such as temperature, pressure, and solvent choice are optimized.
Scale-Up Techniques: Techniques like continuous flow chemistry may be employed to produce larger quantities efficiently.
Purification Processes: Advanced purification methods, including chromatography and crystallization, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
Isotopic Labeling: The deuterium atoms make this compound useful in studies involving isotopic labeling, which helps in tracing reaction pathways and mechanisms.
Stereochemistry: The multiple chiral centers provide a model for studying stereochemical effects in reactions.
Biology
Metabolic Studies: Used to trace metabolic pathways in biological systems due to its isotopic labels.
Enzyme Interactions: Studied for its interactions with various enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic tools that rely on isotopic labeling.
Industry
Material Science: Applications in the development of new materials with specific isotopic compositions.
Catalysis: Studied for its potential use in catalytic processes, particularly those involving hydrogenation and deuteration.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The deuterium atoms can influence reaction kinetics and pathways due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Uniqueness
The presence of multiple deuterium atoms distinguishes this compound from its non-deuterated counterparts. This isotopic labeling provides unique properties, such as altered reaction kinetics and pathways, making it valuable for specific scientific studies.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI Key |
BTCAEOLDEYPGGE-IZNMUTCZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



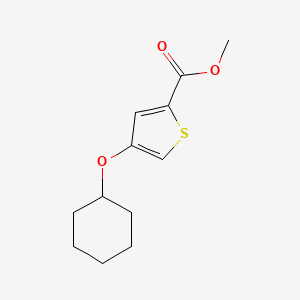
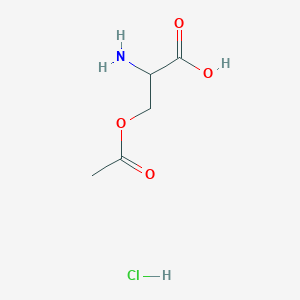

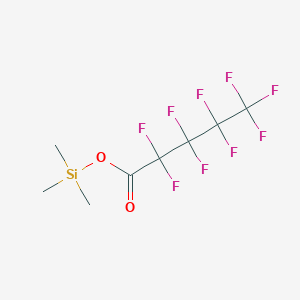
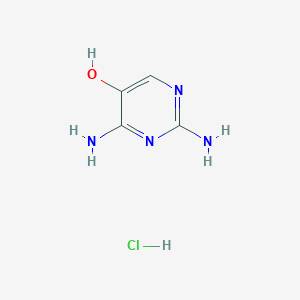
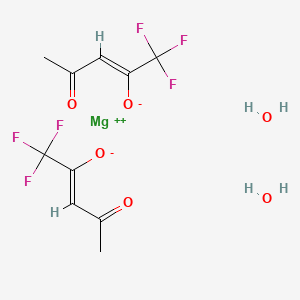
![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)


![(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)

![Tris{4-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propyl]phenyl}phosphane](/img/structure/B12063282.png)
